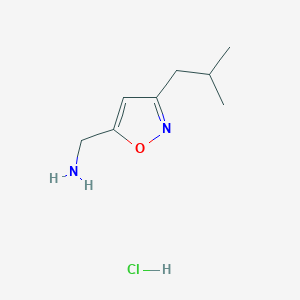![molecular formula C14H12N2O4 B2710476 3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one CAS No. 1022731-57-2](/img/structure/B2710476.png)
3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles have been the subject of research in medicinal chemistry due to their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The structure of isoxazoles consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazoles can vary widely depending on the specific derivative. In general, isoxazoles are stable compounds that can participate in a variety of chemical reactions .Scientific Research Applications
Chemical Synthesis and Organic Material Development Research into the synthesis and applications of isoxazole and nitro derivatives has led to the development of various methodologies for constructing complex molecules and materials with potential applications in organic electronics, medicinal chemistry, and material science. For instance, the tert-Butyl Nitrite-Mediated Domino Synthesis of Isoxazolines from Terminal Aryl Alkenes and Alkynes demonstrates a novel approach to creating isoxazole derivatives, showcasing the utility of nitro and tert-butyl groups in facilitating complex reactions (Sau, Santra, Rakshit, & Patel, 2017). This technique exemplifies the broad implications for synthesizing advanced organic materials and pharmaceuticals.
Antioxidant and Catalytic Activities The study on Preparation, GIAO NMR Calculations and Acidic Properties of Some Novel 4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives with Their Antioxidant Activities highlights the potential of nitro and tert-butyl substituted compounds in exhibiting significant antioxidant properties. This research suggests these compounds could serve as leads for developing new antioxidants with enhanced stability and efficiency (Yüksek et al., 2008).
Electrochromic Materials The development of redox-stable and visible/near-infrared electrochromic aramids with main-chain triphenylamine and pendent 3,6-di-tert-butylcarbazole units represents a significant advancement in the field of electrochromic materials. These materials demonstrate potential for applications in smart windows, displays, and adjustable transparency surfaces, offering a combination of thermal stability, solubility, and electrochromic properties suitable for various technological applications (Hsiao, Wang, & Liao, 2014).
Molecular Magnetism In molecular magnetism, the role of hydrogen bonds in organic magnetic materials, such as those based on benzimidazole derivatives containing tert-butyl and nitro groups, provides insight into the structural factors influencing magnetic properties. The study on Hydrogen Bonds in Benzimidazole-Based Organic Magnetic Materials elucidates how these structural elements can be manipulated to fine-tune the magnetic interactions and behaviors of organic compounds, potentially leading to novel magnetic materials with specific characteristics (Ferrer, Lahti, George, Oliete, Julier, & Palacio, 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-tert-butyl-6-nitroindeno[1,2-c][1,2]oxazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-14(2,3)13-10-11(15-20-13)8-5-4-7(16(18)19)6-9(8)12(10)17/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURRUQFOBZNSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NO1)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{[(2,4-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2710394.png)
![3-[4-(2-Methoxyethoxy)phenyl]azetidine;hydrochloride](/img/structure/B2710396.png)
![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2710397.png)

![2-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2710402.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2710403.png)
![N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2710405.png)




![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2710412.png)
